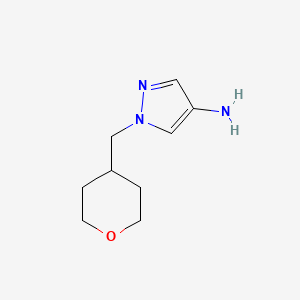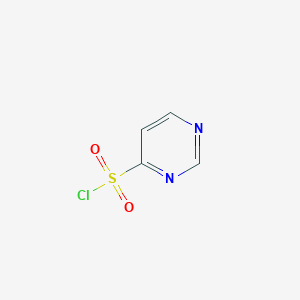
6-Chloro(pyridin-4-yl)pyridine-2-carboxamide
Übersicht
Beschreibung
“6-Chloro(pyridin-4-yl)pyridine-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as pyridinecarboxamides . It is a colorless or white, crystalline solid with a mild, sweet odor .
Synthesis Analysis
The synthesis of similar compounds often involves the use of organolithium reagents . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Physical And Chemical Properties Analysis
“6-Chloro(pyridin-4-yl)pyridine-2-carboxamide” is a colorless or white, crystalline solid with a mild, sweet odor . Other physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Innovations in Organic Synthesis : Research has demonstrated advancements in the synthesis of related compounds, highlighting methods to achieve high purity and yield. For instance, the optimization of synthesis conditions for pyridine carboxamide derivatives has been detailed, showcasing the efficiency of specific synthetic routes under controlled conditions for enhanced yield and purity (Yang-Heon Song, 2007). Similar studies have explored the water-mediated synthesis of 6-amino-5-cyano-2-oxo derivatives, underlining the role of water as a green solvent in facilitating efficient reactions and highlighting the compound's versatility in synthesis (R. Jayarajan et al., 2019).
Structural Characterization : Detailed structural analyses of synthesized compounds, including X-ray diffraction and computational studies, have been conducted to elucidate the molecular geometry, electronic structure, and potential reactivity of pyridine carboxamide derivatives. This research aids in understanding the fundamental properties that govern the behavior of these compounds in various chemical contexts (Li-qun Shen et al., 2012).
Applications in Material Science and Medicinal Chemistry
Development of New Materials : Research into polyamides based on pyridine derivatives has shown potential applications in creating new materials with desirable thermal and chemical properties. Such studies are crucial for the advancement of materials science, offering insights into the synthesis of polymers with specific functionalities (K. Faghihi & Zohreh Mozaffari, 2008).
Molecular Docking and Biological Activities : The synthesis of chalcone hybrids incorporating pyridin-4-yl motifs has been explored, with studies demonstrating moderate to good antibacterial, anti-inflammatory, and antioxidant activities. Molecular docking analyses provide a theoretical foundation for understanding the interaction mechanisms between these compounds and biological targets, paving the way for the development of new therapeutic agents (R. Sribalan et al., 2016).
Eigenschaften
IUPAC Name |
6-chloro-N-pyridin-4-ylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-10-3-1-2-9(15-10)11(16)14-8-4-6-13-7-5-8/h1-7H,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZOOWVBFKEKSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=O)NC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro(pyridin-4-yl)pyridine-2-carboxamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[4-(cyanomethyl)phenyl]carbamate](/img/structure/B1398979.png)






![N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine](/img/structure/B1398989.png)
![Butyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1398990.png)



![N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine](/img/structure/B1398999.png)
